Diisopropanolamine

Beschreibung

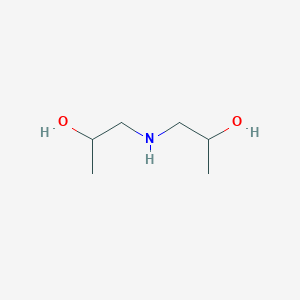

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-hydroxypropylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2/c1-5(8)3-7-4-6(2)9/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVTYICIALWPMFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNCC(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2, Array | |

| Record name | DIISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020179 | |

| Record name | Diisopropanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diisopropanolamine appears as colorless liquid or white to yellow crystalline solid with an odor of dead fish or ammonia. Liquid floats and mixes with water. Solid sinks and mixes in water. (USCG, 1999), Liquid, White hygroscopic solid; Yellows upon light and air exposure; mp = 42 deg C; [ICSC] May also be in the form of colorless liquid; Odor of dead fish; [CAMEO] White solid; mp = 43-47 deg C; [MSDSonline], WHITE HYGROSCOPIC CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. TURNS YELLOW ON EXPOSURE TO LIGHT AND AIR. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propanol, 1,1'-iminobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisopropanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4901 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

480.2 °F at 760 mmHg (NTP, 1992), 249 °C, 248 °C | |

| Record name | DIISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

259 °F (NTP, 1992), 255 °F (127 °C) (open cup), 127 °C o.c. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble (>=10 mg/ml) (NTP, 1992), Miscible in alcohol. Slightly soluble in toluene. Insoluble in hydrocarbons., In water, 8.6X10+5 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 87 | |

| Record name | DIISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.99 at 107.6 °F (USCG, 1999) - Less dense than water; will float, 0.989 at 20 °C/4 °C, Relative density (water = 1): 0.99 | |

| Record name | DIISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.59 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.6 | |

| Record name | DIISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.02 mmHg at 108 °F (NTP, 1992), 0.000125 [mmHg], 1.25X10-4 mm Hg at 25 °C /extrapolated/, Vapor pressure, Pa at 42 °C: 2.67 | |

| Record name | DIISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diisopropanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4901 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Commercial samples of diisopropanolamine... were found to contain 20-1300 ppb of N-nitrosobis(2-hydroxypropyl)amine, an agent that is absorbed through the skin of hamsters and is a strong carcinogen in hamsters, rats, mice, rabbits, and guinea pigs. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White waxy solid | |

CAS No. |

110-97-4, 68153-96-8 | |

| Record name | DIISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diisopropanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisopropanolamine [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1,1'-iminobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisopropanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-iminodipropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propanol, 1,1'-iminobis-, N-(hydrogenated tallow alkyl) derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W44HYL8T5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

107.6 °F (NTP, 1992), 32-42 °C, 42 °C | |

| Record name | DIISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis and Mechanistic Pathways of Diisopropanolamine

Advanced Synthetic Methodologies for Diisopropanolamine

Modern synthetic strategies for producing this compound are centered on optimizing reaction parameters to favor the formation of the desired secondary amine over other products.

The primary industrial method for preparing this compound is the reaction of ammonia (B1221849) with propylene (B89431) oxide. wikipedia.orgnih.gov This process typically yields a mixture of monoisopropanolamine (MIPA), this compound (DIPA), and triisopropanolamine (B86542) (TIPA), which must then be separated. google.com The reaction involves the nucleophilic attack of ammonia on the epoxide ring of propylene oxide.

The process parameters are critical for controlling the product distribution. A higher molar ratio of ammonia to propylene oxide generally favors the formation of MIPA, while lower ratios increase the yield of DIPA and TIPA. One patented method involves mixing liquid ammonia and water to form an ammonia solution, which is then thoroughly mixed with propylene oxide. google.com This mixture is preheated and then fed into a reactor where the synthesis occurs under high pressure and temperature. google.com A significant challenge in this synthesis is the formation of isomers, which can constitute 4-10% of the DIPA product. google.com

Table 1: Reaction Conditions for this compound Synthesis from Ammonia and Propylene Oxide An interactive data table summarizing various patented methodologies.

| Parameter | Method 1 google.com | Method 2 google.com | Method 3 patsnap.com |

| Ammonia:Propylene Oxide Molar Ratio | 5-8:1 | 6-10:1 | Not Specified |

| Temperature | 148–155 °C | 130–180 °C | 120-125 °C |

| Pressure | 16.0–18.0 MPa | 11–20 MPa | 12.6-13.8 MPa |

| Catalyst | None specified | Water | Water Absorption Molecular Sieve |

| Reaction Time | 1–3 hours | Not Specified | Not Specified |

Alternative synthetic pathways have been developed to produce related alkanolamines, demonstrating the versatility of epoxide chemistry. For instance, diethanol isopropanol (B130326) amine can be synthesized by reacting diethanolamine (B148213) with propylene oxide in the presence of water. google.com This method avoids the use of liquid ammonia and allows for the production of a product with a controllable molecular structure by substituting an active position on the diethanolamine molecule with propylene oxide. google.com The reaction is carried out at a lower temperature, around 70 °C, and can achieve high yields. google.com

N-Methyl this compound (MDIPA) is a tertiary amine derivative of DIPA with applications as an intermediate in the synthesis of surfactants. eastman.com

A common method for preparing MDIPA involves a multi-step process starting with this compound and paraformaldehyde. google.com In the first step, DIPA and paraformaldehyde are heated in a reactor under vacuum. google.com In this stage, DIPA itself acts as a depolymerizing agent for the paraformaldehyde, leading to the formation of an intermediate product. google.com The intermediate is then cooled and diluted with a solvent before proceeding to the next stage. google.com The final step involves the catalytic hydrogenation of the diluted intermediate to yield the N-methyl this compound product. google.com

Preparation of N-Methyl this compound (MDIPA)

Catalytic Systems in this compound Synthesis

The choice of catalyst is crucial in the synthesis of isopropanolamines from ammonia and propylene oxide. In some processes, water is used as a catalyst during the initial phase of the reaction. google.com After the reaction system is running, a mixture of water and monoisopropanolamine recovered from a dehydration tower can be used as the catalyst. google.com This process often operates with ammonia in a supercritical state to enhance the reaction. google.com

Another catalytic approach involves the use of a water absorption molecular sieve. patsnap.com This catalyst facilitates the reaction between liquid ammonia and propylene oxide under high temperature and pressure, followed by separation steps to isolate the desired isopropanolamine products. patsnap.com

Homogeneous Catalysis

The synthesis of DIPA from ammonia and propylene oxide is often conducted in the liquid phase where the catalyst is dissolved in the reaction medium, characteristic of homogeneous catalysis. Water is a common and cost-effective catalyst for this reaction. google.com In this process, aqueous ammonia is mixed with propylene oxide, and the reaction proceeds under controlled temperature and pressure. google.com The water acts as a catalyst, facilitating the ring-opening of the propylene oxide epoxide by the nucleophilic ammonia. google.com Generally, a lower concentration of ammonia (meaning a higher amount of water) allows for milder reaction conditions. google.com

Homogeneous catalysts based on tetrasubstituted ammonium (B1175870) and phosphonium (B103445) halides have also been studied for reactions involving propylene oxide, indicating their potential applicability in related synthesis pathways. pleiades.online Amine catalysts, particularly tertiary amines, are widely used to accelerate reactions involving isocyanates and hydroxyl groups, which are relevant to polyurethane chemistry where DIPA is an intermediate. vestachem.comamericanchemistry.com

Heterogeneous Catalysis

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers advantages in catalyst recovery and product purification. researchgate.net While specific examples for DIPA synthesis are less detailed in readily available literature compared to homogeneous systems, the principles are widely applied in amine synthesis. Supported metal catalysts, such as copper on alumina (B75360) or silica, are used for direct reductive amination of ketones and the amination of alcohols, which are alternative routes to forming C-N bonds. researchgate.net For the production of amines from alcohols and ammonia, catalysts containing aluminum oxide, copper, nickel, and cobalt are employed. google.com The development of heterogeneous catalysts is a key area of research aimed at making chemical processes more efficient and sustainable. researchgate.net

Green Chemistry Approaches in DIPA Synthesis

Green chemistry principles are increasingly being applied to the synthesis of commodity chemicals like DIPA. A primary example is the use of water as a catalyst in the reaction of ammonia and propylene oxide, which avoids the need for more toxic or expensive catalysts. google.com Research also focuses on developing highly efficient protocols that reduce waste and energy consumption. One such approach involves using a higher concentration of ammonia (95-97%) with a smaller amount of water as a catalyst, and then recycling water and MIPA from downstream separation stages back into the reactor to act as catalysts. google.com This method reduces the amount of water that needs to be removed from the final product, thus saving energy. google.com

Further green approaches in related amine synthesis include solvent-free reaction conditions and the use of air as an oxidant in the presence of an amine catalyst, which presents a low-cost and industrially applicable pathway. researchgate.net

Historically, organic mercury compounds were used as highly effective catalysts in the production of polyurethane elastomers, a field where DIPA and other alkanolamines serve as intermediates or additives. zeromercury.orgminamataconvention.org These mercury catalysts provided a desirable curing profile with a delayed initial reaction followed by rapid curing. zeromercury.org However, due to the toxicity and environmental impact of mercury, which can be released as the polyurethane product ages and degrades, there has been a significant shift towards non-mercury alternatives. zeromercury.orgminamataconvention.org

The polyurethane industry has developed a wide range of mercury-free catalysts. uskoreahotlink.comkingindustries.com These alternatives are often based on metals such as bismuth, zinc, tin, titanium, and zirconium. zeromercury.orgmdpi.com Bismuth-based catalysts, for instance, have shown high efficiency and are considered non-toxic, making them a viable substitute for traditional tin and mercury catalysts. uskoreahotlink.commdpi.com Amine catalysts are also central to modern polyurethane formulations. vestachem.comturkchem.net While a single "drop-in" replacement for mercury with identical performance across all applications has been elusive, viable and effective non-mercury catalyst systems are now used in the vast majority of polyurethane elastomer applications. zeromercury.orgminamataconvention.org

Mechanistic Investigations of DIPA Formation

Reaction Kinetics and Thermodynamics

The formation of DIPA is part of a complex system of consecutive and parallel reactions. The reaction of ammonia with propylene oxide is an exothermic process. nih.gov The subsequent reaction of the formed MIPA with another propylene oxide molecule to yield DIPA is also exothermic. The hydrolysis of propylene oxide to form propylene glycol, a potential side reaction if excess water is present, has an enthalpy of reaction (ΔH) of -84,666 J/mol. nih.gov

| Parameter | Value |

|---|---|

| Molar Ratio (NH₃/H₂O) | 5 |

| Temperature | 32 °C |

| Reaction Time | 42 min |

| Propylene Oxide Conversion | 98.8% |

| MIPA Selectivity | 49.3% |

| DIPA Selectivity | 45.5% |

| TIPA Selectivity | 5.3% |

The reaction mechanism involves the nucleophilic attack of the amine (ammonia or a lower-order isopropanolamine) on one of the carbon atoms of the propylene oxide ring. guidechem.com In basic or neutral conditions, the attack predominantly occurs at the sterically less hindered carbon atom (the CH₂ group), following an Sₙ2 mechanism. guidechem.com

Stereochemical Considerations in DIPA Synthesis

Propylene oxide is a chiral molecule, and its reaction to form DIPA, which itself contains two chiral centers, introduces significant stereochemical complexity. The IUPAC name for DIPA is 1,1'-iminobis(propan-2-ol). nih.gov Industrial synthesis methods that react ammonia with propylene oxide often produce a mixture of isomers, which can be undesirable for specific applications like intermediates for pharmaceuticals or agricultural chemicals where only one stereoisomer is active. google.com The presence of these isomers, which can range from 4-10% in typical industrial products, complicates purification due to similar physical properties. google.com

Research has focused on developing synthesis methods that can control the formation of isomers to less than 1%. google.com This is achieved by carefully controlling reaction parameters such as temperature, pressure, and reactant molar ratios. By operating in a specific range, the reaction pathway can be guided to favor the formation of the desired 1,1'-iminobis(propan-2-ol) isomer over other structural isomers. google.com

| Parameter | Controlled Range |

|---|---|

| Molar Ratio (Ammonia:Propylene Oxide) | 5:1 to 8:1 |

| Reaction Temperature | 148 - 155 °C |

| Reaction Pressure | 16.0 - 18.0 MPa |

| Reaction Time | 1.5 - 3 hours |

| Resulting Isomer Content | < 1% |

The stereoselective synthesis of related amino alcohols and diols is an active area of research, often employing chiral catalysts or starting from chiral precursors to control the stereochemical outcome of the reaction. beilstein-journals.orgnih.gov

Advanced Separation and Purification Technologies for Diisopropanolamine

Distillation and Filtration Techniques for DIPA Isolation

Distillation and filtration are fundamental techniques employed in the isolation and purification of Diisopropanolamine (DIPA). Distillation is the primary method for large-scale separation from reaction mixtures, while filtration is crucial for clarification and sample preparation for analysis.

Distillation is a thermally driven process that separates components of a liquid mixture based on differences in their boiling points. In the industrial production of DIPA, which often involves the reaction of ammonia (B1221849) with propylene (B89431) oxide, the resulting product is a mixture of mono-, di-, and triisopropanolamine (B86542), along with unreacted starting materials and byproducts. Rectification, a fractional distillation process, is employed to separate these components. The mixture is heated, and the component with the lower boiling point vaporizes first. This vapor travels up a distillation column, where it cools, condenses, and is collected. By carefully controlling the temperature and pressure within the column, high-purity DIPA can be isolated from the other isopropanolamines. Reactive distillation is an advanced form of this technique where the chemical reaction and the separation of products occur within a single unit. This integrated approach can enhance conversion rates and product selectivity while potentially reducing capital and energy costs by continuously removing products from the reaction zone.

Filtration is a physical separation process that removes solid particles from a fluid by passing it through a filter medium. In the context of DIPA, filtration serves several purposes.

Clarification: In industrial processes, filtration can remove any solid impurities, catalysts, or particulate matter from the crude DIPA liquid before or after distillation to improve product quality.

Sample Preparation: For analytical purposes, such as High-Performance Liquid Chromatography (HPLC), filtration is a critical step. Samples of DIPA, especially from complex matrices like soil or industrial wastewater, must be filtered to remove insoluble particles that could damage the sensitive analytical equipment. gov.bc.ca Microfiltration (MF) is commonly used for this purpose. nih.gov Membranes with pore sizes typically around 0.45 µm are used to ensure the sample injected into the chromatograph is free of particulates. gov.bc.ca This process is vital for ensuring the reliability and longevity of the analytical column and system. gov.bc.canih.gov

Chromatographic Methods for DIPA Purification

Chromatographic methods are powerful analytical techniques for the separation, identification, and quantification of individual components within a mixture. For a compound like this compound, which lacks a strong chromophore, direct detection can be challenging, necessitating specialized approaches.

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the analysis of DIPA in various samples. gov.bc.ca The method typically employs a reversed-phase separation mechanism. In this setup, a nonpolar stationary phase, most commonly an octadecylsilyl (C18) column, is used with a polar mobile phase. gov.bc.ca Because DIPA is a polar, water-miscible compound, its retention on a C18 column is often weak. gov.bc.ca Therefore, analytical methods rely on derivatization to increase its hydrophobicity and allow for effective separation and detection. gov.bc.ca

The separation principle involves injecting a prepared sample into the HPLC system, where it is carried by the mobile phase through the C18 column. The derivatized DIPA interacts with the stationary phase, and its retention time—the time it takes to travel through the column—is used for identification. Quantification is achieved by comparing the peak area of the DIPA derivative to that of calibration standards. gov.bc.ca

Table 1: Typical HPLC Conditions for DIPA Analysis

| Parameter | Condition | Source |

| Analytical Method | High-Performance Liquid Chromatography with UV or Fluorescence Detection | gov.bc.ca |

| Column | Octadecylsilyl (C18) reverse phase column | gov.bc.ca |

| Sample Preparation | Filtration using a 0.45 µm syringe filter | gov.bc.ca |

| Derivatization | Pre-column reaction with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) | gov.bc.ca |

| Detection | UV or Fluorescence | gov.bc.ca |

Since DIPA does not possess a native chromophore or fluorophore, it is largely invisible to standard HPLC detectors like UV-Vis or Fluorescence detectors. To overcome this limitation, a pre-column derivatization step is employed. gov.bc.ca This involves reacting the DIPA molecules with a labeling agent that attaches a chromophoric or fluorophoric tag.

A widely used derivatizing agent for primary and secondary amines like DIPA is 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl). gov.bc.caresearchgate.net The reaction, conducted under alkaline conditions (typically using a borate buffer), transforms DIPA into a product with strong UV absorbance and fluorescence properties. gov.bc.caikm.org.my This chemical modification dramatically increases the sensitivity of the analysis, allowing for the detection of DIPA at very low concentrations. gov.bc.ca The resulting FMOC-DIPA derivative is highly fluorescent and stable, making it ideal for quantitative analysis. nih.gov After the derivatization reaction, the mixture is often acidified (e.g., with hydrochloric acid) to stabilize the derivatives before injection into the HPLC system. gov.bc.caikm.org.my

To ensure that an HPLC method provides accurate and reliable results for DIPA quantification, it must undergo rigorous development and validation, particularly for complex matrices like soil, wastewater, or cosmetic products. gov.bc.ca Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. pharmaguideline.com Key validation parameters, often following guidelines from the International Council for Harmonisation (ICH), include accuracy, precision, specificity, linearity, range, and sensitivity (Limit of Detection and Limit of Quantification). pharmaguideline.comnih.gov

For DIPA analysis in environmental samples, a validated method must demonstrate:

Accuracy : The closeness of test results to the true value. This is often assessed by analyzing a certified reference material or a spiked sample with a known concentration of DIPA. For instance, a common requirement is an average recovery of 80-120% for lab control samples. gov.bc.ca

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD). A typical acceptance criterion is an RSD of 20% or better. gov.bc.ca

Specificity : The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other amines or matrix components. pharmaguideline.com

Linearity and Range : The ability to produce results that are directly proportional to the concentration of the analyte within a given range. pharmaguideline.com

Sensitivity : The Limit of Detection (LOD) is the lowest amount of analyte that can be detected, while the Limit of Quantification (LOQ) is the lowest amount that can be quantitatively determined with suitable precision and accuracy. nih.gov For DIPA in water, an approximate Method Detection Limit (MDL) might be around 100 µg/L. gov.bc.ca

Table 2: Example Method Validation Parameters for DIPA

| Validation Parameter | Typical Requirement | Source |

| Accuracy (Recovery) | 80-120% | gov.bc.ca |

| Precision (RSD) | ≤ 20% | gov.bc.ca |

| Matrix Spike Recovery | 70-130% | gov.bc.ca |

| MDL (Water) | ~100 µg/L | gov.bc.ca |

| MDL (Soil) | ~0.10 mg/kg | gov.bc.ca |

High-Performance Liquid Chromatography (HPLC) for DIPA Analysis

Membrane-Based Separations for DIPA

Membrane-based separation is an emerging technology that offers an energy-efficient alternative to traditional methods like distillation for separating liquid mixtures. mdpi.com These processes use a semi-permeable barrier (a membrane) to selectively transport certain molecules while retaining others. nih.gov For a water-soluble amine like DIPA, technologies such as pervaporation and membrane distillation are particularly relevant.

Pervaporation (PV) is a process where a liquid mixture is in contact with one side of a non-porous membrane, and a vacuum or sweep gas is applied to the other side. wikipedia.org The components of the mixture permeate through the membrane and are removed as a vapor. The separation is based on differences in the solubility and diffusivity of the components within the membrane material. petrosep.com This technique is not limited by vapor-liquid equilibrium, which makes it highly effective for breaking azeotropes or separating close-boiling components. nih.gov For separating DIPA from aqueous solutions, a hydrophilic membrane could be used to preferentially permeate water, thus concentrating the DIPA in the retentate stream. Conversely, an "organophilic" or amine-philic membrane could potentially be developed to selectively permeate DIPA.

Membrane Distillation (MD) is a thermally driven process where a porous, hydrophobic membrane separates a warm feed solution from a cooler permeate side. petrosep.com A vapor pressure difference across the membrane, caused by the temperature gradient, drives the transport of volatile components (like water and DIPA) through the membrane pores as vapor. Since the membrane is hydrophobic, the aqueous solution does not wet the pores, preventing the passage of the liquid phase. The separation selectivity depends on the relative volatility of the components. While MD is effective for separating volatile compounds from non-volatile solutes, its application for separating two volatile components like DIPA and water would depend on optimizing operating conditions to exploit differences in their vapor pressures. nih.gov

Adsorption Technologies for DIPA Separation

Adsorption is a surface phenomenon where molecules of a substance (adsorbate) adhere to the surface of a solid (adsorbent). mdpi.com This technology is widely used for purification and separation in both gas and liquid phases. The separation is based on the differential affinity of various components in a mixture for the adsorbent surface.

For this compound, which is a polar and basic compound, the primary adsorption mechanism involves ionic interactions. nih.gov When in aqueous solution, the amine group of DIPA can be protonated, forming a cation. This cation can then be adsorbed onto materials with cation-exchange capabilities. nih.gov

Clays and Soils : Natural materials like montmorillonite clay have been shown to adsorb DIPA. The adsorption capacity is linked to the material's cation exchange capacity (CEC). Materials with a higher CEC exhibit greater adsorption of DIPA. nih.gov

Zeolites : These are microporous, crystalline aluminosilicates with a well-defined pore structure. nih.gov Their surfaces can be tailored to be organophilic or hydrophilic. mdpi.com Due to their ion-exchange properties and ability to separate molecules based on size and polarity, zeolites are strong candidates for DIPA separation. nih.gov Low-silicate zeolites are often used for adsorbing polar molecules. mdpi.com Zeolites could be used to capture DIPA from either aqueous streams or from gas phases in packed bed adsorbers. The adsorbed DIPA can later be recovered by changing the temperature or pressure, or by using a displacement fluid in a regeneration step.

The effectiveness of an adsorption process depends on factors such as the choice of adsorbent, pH of the solution (which affects the protonation of DIPA), temperature, and the concentration of DIPA in the feed stream. mdpi.com

Application of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. A key feature of MOFs is their exceptionally high surface area and tunable pore size and chemistry. By carefully selecting the metal nodes and organic linkers, MOFs can be designed with specific pore environments to target and selectively adsorb molecules based on size, shape, and chemical affinity.

While the application of MOFs for the specific purification of this compound is an emerging area of research with limited published data, their inherent properties suggest significant potential. The separation of the isopropanolamine family (MIPA, DIPA, and TIPA) is challenging due to their similar chemical nature. However, they differ in molecular size and structure, which can be exploited by precisely engineered MOFs.

Research Findings and Potential Applications:

The theoretical basis for using MOFs in DIPA purification lies in "molecular sieving," where the framework's pores are tailored to be large enough to admit certain molecules while excluding others. For instance, a MOF could be designed with a pore diameter that allows the smaller monoisopropanolamine molecules to enter but excludes the bulkier di- and triisopropanolamine molecules.

Furthermore, the chemical functionality of the MOF's internal surface can be modified to enhance selectivity. For example, incorporating specific functional groups onto the organic linkers can create preferential binding sites for one type of isopropanolamine over another through hydrogen bonding or other intermolecular forces. While much of the current research on amine-functionalized MOFs focuses on CO2 capture, the underlying principles of creating specific amine-adsorbent interactions could be adapted for amine purification challenges.

Given the nascent stage of this specific application, detailed experimental data on the adsorption capacities or selectivity of MOFs for this compound is not yet widely available. However, the structural differences between the components of a typical crude isopropanolamine mixture provide a strong rationale for further investigation.

| Compound Name | Abbreviation | Molecular Formula | Molar Mass (g/mol) | Structural Complexity |

|---|---|---|---|---|

| Monoisopropanolamine | MIPA | C3H9NO | 75.11 | Primary Amine |

| This compound | DIPA | C6H15NO2 | 133.19 | Secondary Amine |

| Triisopropanolamine | TIPA | C9H21NO3 | 191.27 | Tertiary Amine |

Utilization of Molecular Sieves

Molecular sieves are crystalline aluminosilicates, known as zeolites, that possess a highly uniform network of pores and cavities of a specific size. google.com This well-defined structure allows them to function as adsorbents, separating molecules based on a size-exclusion mechanism. Molecules smaller than the pore opening are adsorbed into the crystal structure, while larger molecules are excluded. This makes them highly effective for purification and dehydration processes.

Research Findings and Applications:

The most immediate and well-established application of molecular sieves in the context of this compound purification is for dehydration. Water is a common impurity in crude DIPA, and its removal is essential for many applications. Based on the kinetic diameters of water and DIPA, a suitable molecular sieve can be selected for efficient water removal.

Dehydration: The kinetic diameter of a water molecule is approximately 2.65 Angstroms (Å). A 3A molecular sieve, which has a pore opening of 3 Å, is ideal for this purpose. It allows water molecules to be readily adsorbed while excluding the significantly larger this compound molecules. This process is highly efficient and can reduce water content to very low levels.

Separation of Isopropanolamines: In principle, molecular sieves could also be used to separate mixtures of MIPA, DIPA, and TIPA. This would require a molecular sieve with a pore size that is intermediate between the kinetic diameters of the different amine molecules. For example, a custom-synthesized or selected zeolite with a pore size larger than MIPA but smaller than DIPA could potentially separate the two. While the use of zeolites for the purification of other amines has been documented, specific research detailing the separation of isopropanolamine isomers using this method is not extensively published. google.com The feasibility depends on the precise kinetic diameters of the isopropanolamine molecules and the availability of molecular sieves with the required pore dimensions.

The selection of the appropriate molecular sieve is critical for the desired purification task. The table below outlines the characteristics of common molecular sieve types and their potential applicability to this compound purification.

| Molecular Sieve Type | Pore Diameter (Angstroms, Å) | Molecules Adsorbed | Potential Application for DIPA |

|---|---|---|---|

| 3A | 3 | Water, Ammonia | Excellent for dehydration of DIPA. The pores are large enough to admit water but exclude DIPA molecules. |

| 4A | 4 | Water, Carbon Dioxide, Ethanol | Suitable for dehydration, but may adsorb the smallest isopropanolamine (MIPA), requiring careful process control. |

| 5A | 5 | Normal paraffins, Alcohols | Could potentially adsorb MIPA and DIPA, making it more suitable for separating these from the larger TIPA. |

| 13X | 10 | Larger hydrocarbons, branched-chain molecules | Likely to adsorb all isopropanolamines; may have applications in removing bulkier impurities. |

Regeneration is a key advantage of molecular sieves. After becoming saturated with the adsorbed impurity (e.g., water), they can be regenerated by heating and/or applying a vacuum to drive off the adsorbed molecules, allowing for their reuse.

Environmental Fate and Bioremediation of Diisopropanolamine

Environmental Transport and Distribution Mechanisms

The movement and distribution of diisopropanolamine (DIPA) in the environment are primarily governed by its interaction with soil and aquifer materials. Its high water solubility and low volatility mean that its fate is closely tied to sorption processes in the subsurface. ccme.ca

The mobility of DIPA in the subsurface is controlled by its sorption to soil. ccme.ca This process is largely independent of the organic carbon content of the soil but is strongly influenced by the soil's cation exchange capacity (CEC). ccme.canih.gov Sorption involves the interaction of a contaminant, the sorbate (in this case, DIPA), with a solid, the sorbent (soil or aquifer matrix). epa.gov

As a weak base, this compound becomes protonated in the soil environment, forming a cation. This positively charged form of DIPA is then strongly sorbed to negatively charged sites on soil colloids, particularly clay minerals. ccme.ca This process, known as cation exchange, is a key mechanism controlling the retention of DIPA in soil. ccme.cafunaab.edu.ng Cation exchange capacity (CEC) refers to the total amount of positive ions that a soil can hold, making it a critical factor in determining the extent of DIPA sorption. au.dkmdpi.com The interaction is an electrochemical bond between the DIPA cation and the surface of the soil colloids. funaab.edu.ng

The type and amount of clay minerals in soil and aquifer materials significantly affect DIPA's mobility. gov.bc.ca Clay mineralogy plays a pivotal role because different clays possess varying surface areas and cation exchange capacities, which influence their ability to adsorb chemicals. mdpi.comresearchgate.net

| Material | Kd Value (L·kg⁻¹) | Implication for Mobility |

|---|---|---|

| Pure Montmorillonite | 16 to 42 | Strong Sorption, Low Mobility |

| Humus-Rich Soil | 2.0 | Weaker Sorption, Higher Mobility |

| Average Soils and Aquifer Materials | 2.2 | Moderate Sorption, Limited Mobility |

Volatilization is not considered an important environmental fate process for this compound. nih.gov Due to its tendency to exist as a cation in moist soil environments, it does not readily volatilize. nih.gov Furthermore, based on its low vapor pressure (estimated at 1.25 x 10⁻⁴ mm Hg at 25°C), DIPA is not expected to volatilize from dry soil surfaces either. nih.gov Environmental compartments are typically divided into soil, water, and air, and DIPA's properties limit its transfer to the air phase. taylorfrancis.com

Sorption to Soil and Aquifer Materials

Biodegradation Pathways of this compound

Biodegradation is a key process in the natural attenuation of this compound in the environment. This process relies on microorganisms to break down the compound, potentially leading to its complete mineralization. nih.gov

Indigenous soil bacteria have demonstrated the ability to readily degrade this compound under aerobic conditions, meaning in the presence of oxygen. ccme.caiaea.org Studies have shown that mixed populations of native bacteria can effectively mineralize DIPA. nih.gov

In one study, aerobic mixed cultures of bacteria were able to release between 73% and 79% of the carbon from radiolabeled ¹⁴C-DIPA as ¹⁴CO₂. nih.gov In contrast, pure cultures were less effective, liberating only 39% and 47% as ¹⁴CO₂, suggesting that a community of different bacteria is more efficient at complete degradation. nih.gov Another study provided evidence that DIPA was readily degraded in fine-textured soil contaminated with concentrations up to 350 mg·L⁻¹. ccme.ca

The biodegradation pathway involves the breakdown of the DIPA molecule, which results in the release of nitrogen in the form of ammonium (B1175870). nih.gov In aerobic batch cultures, it was observed that between one-third and one-half of the nitrogen from DIPA was converted to ammonium-N. nih.gov

| Culture Type | ¹⁴CO₂ Released (% of initial ¹⁴C-DIPA) |

|---|---|

| Mixed Culture 1 | 73% |

| Mixed Culture 2 | 79% |

| Pure Culture 1 | 39% |

| Pure Culture 2 | 47% |

Advanced Oxidation Processes (AOPs) for DIPA Degradation in Wastewater

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). researchgate.net AOPs are considered a promising technology for treating recalcitrant compounds like DIPA, which may be resistant to conventional biological treatment methods, especially at the high concentrations found in industrial wastewater (5,000 to 25,000 mg/L COD). researchgate.net

The Fenton process is an AOP that uses ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH), which are potent oxidizing agents capable of degrading complex organic molecules. researchgate.netmdpi.com The photo-Fenton process is an enhancement of this method, where the inclusion of ultraviolet (UV) or visible light irradiation accelerates the generation of hydroxyl radicals and the regeneration of Fe²⁺ from Fe³⁺, thereby increasing the efficiency of the degradation process. mdpi.comutp.edu.my Both Fenton and photo-Fenton processes have been successfully applied to treat wastewater containing a variety of organic pollutants and have been investigated for the degradation of DIPA. researchgate.netutp.edu.my These methods are effective in breaking down DIPA into more environmentally benign fragments and can eventually lead to complete mineralization to CO₂ and H₂O. researchgate.net

The efficiency of the Fenton and photo-Fenton processes for DIPA degradation is highly dependent on several key reaction parameters, including pH, temperature, and the molar ratio of hydrogen peroxide to ferrous ions. researchgate.net

pH: The pH of the solution is a critical factor. The optimal pH for the Fenton process is typically in the acidic range of 2 to 4. researchgate.net For DIPA degradation, an optimal initial reaction pH of 2.5 has been reported. researchgate.net At pH levels below 2.0, the reaction slows due to the formation of complex iron species. researchgate.net Above pH 4.0, the generation of hydroxyl radicals decreases because of the formation and precipitation of ferric-hydroxo complexes, which reduces the availability of free iron species in the solution. researchgate.net

Temperature: Temperature also influences the degradation rate. Studies on DIPA have shown that treatment efficiency increases with rising temperature in the range of 30°C to 60°C. researchgate.net The highest degradation was observed at 60°C. However, at temperatures exceeding this, hydrogen peroxide can begin to self-decompose, which would reduce the concentration of hydroxyl radicals. researchgate.net

H₂O₂/Fe²⁺ Ratio: The molar ratio of hydrogen peroxide to ferrous sulfate is another crucial parameter. While specific optimal ratios for DIPA degradation via the photo-Fenton process are part of detailed experimental designs, a molar ratio of H₂O₂:Fe²⁺ of 95 was used in one study on the Fenton process for DIPA. researchgate.netutp.edu.my The concentrations of both H₂O₂ and Fe²⁺ have been identified as the most significant factors affecting the COD removal in the photo-Fenton treatment of DIPA. utp.edu.my

The following table summarizes the optimal conditions found for DIPA degradation using the Fenton process.

| Parameter | Optimal Value/Range | Outcome/Reason | Source(s) |

| pH | 2.5 | Maximizes hydroxyl radical generation; avoids iron precipitation. | researchgate.net |

| Temperature | 30°C - 60°C | Degradation rate increases with temperature. | researchgate.net |

| H₂O₂:Fe²⁺ Molar Ratio | 95 | Effective ratio used for DIPA degradation study. | researchgate.net |

This table outlines the optimized parameters for the degradation of DIPA using the Fenton process.

The degradation of this compound in Fenton and photo-Fenton processes is driven by the action of the hydroxyl radical (•OH). researchgate.net This highly reactive and non-selective oxidant is generated through the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂), as shown in the classic Fenton reaction:

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ mdpi.comnih.gov

The •OH radical is a powerful oxidizing agent that can attack organic molecules like DIPA, initiating a series of oxidation reactions. nih.gov These reactions lead to the cleavage of chemical bonds within the DIPA molecule, breaking it down into smaller, less complex, and often more biodegradable intermediates. Given sufficient reaction time and reagent concentrations, these intermediates can be completely mineralized to carbon dioxide and water. researchgate.net

In the photo-Fenton process, the degradation is enhanced by the photoreduction of ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺) upon exposure to light, which allows the catalytic cycle of iron to continue, generating more hydroxyl radicals. mdpi.com Additionally, the photolysis of hydrogen peroxide by UV light can also produce hydroxyl radicals, further contributing to the oxidative degradation of DIPA. mdpi.com

Photocatalytic degradation is another AOP that has shown promise for treating DIPA-containing wastewater. This process typically involves a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which, when irradiated with light of sufficient energy, generates electron-hole pairs. These charge carriers can then react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals, that degrade pollutants. nih.gov

For DIPA degradation, research has focused on modifying TiO₂ to make it active under visible light, which constitutes a significant portion of the solar spectrum. scientific.netscientific.netqub.ac.uk This is achieved by doping or incorporating metals into the TiO₂ structure. For instance, iron-modified TiO₂ and bimetallic copper-iron (Cu-Fe)/TiO₂ photocatalysts have been developed and tested. scientific.netscientific.net The addition of these metals enhances the absorption of visible light and can improve the photocatalytic efficiency. scientific.net Studies have shown that using a Cu-Fe/TiO₂ catalyst under simulated sunlight can achieve up to 92% removal of DIPA. scientific.net The addition of H₂O₂ to the system, creating a heterogeneous photo-Fenton system, can further promote the removal of chemical oxygen demand (COD), with up to 80% COD removal achieved within 1.5 hours of reaction. scientific.net

The table below details the performance of different photocatalysts in the degradation of DIPA.

| Photocatalyst | Light Source | Key Findings | DIPA Removal Efficiency | Source(s) |

| Iron-modified TiO₂ | Visible Light | Achieved 100% mineralization in 2 hours under optimal synthesis conditions. | 100% | qub.ac.uk |

| Iron-modified TiO₂ (with H₂O₂) | UV and Visible Light | Addition of H₂O₂ significantly promoted COD removal. | 80% (COD removal) | scientific.net |

| Bimetallic Cu-Fe/TiO₂ | Simulated Sunlight | Bimetallic catalyst showed the best performance at pH 8. | 92% | scientific.net |

This table summarizes the effectiveness of various photocatalysts for the degradation of DIPA under visible light.

Photocatalytic Degradation of DIPA under Visible Light Irradiation

Development and Characterization of Photocatalysts (e.g., Fe/TiO₂, CeO₂-TiO₂)

The efficiency of photocatalysis heavily relies on the properties of the photocatalyst. Titanium dioxide (TiO₂) is a widely used semiconductor photocatalyst, but its performance is often enhanced by doping with metals to improve its light absorption characteristics and charge separation efficiency.

Iron-Doped Titanium Dioxide (Fe/TiO₂)

A series of iron-modified TiO₂ (Fe/TiO₂) photocatalysts have been developed to degrade DIPA, often synthesized through methods like wet impregnation and hydrolysis-hydrothermal processes. scientific.net The incorporation of iron into the TiO₂ lattice is intended to create more active sites and extend the catalyst's light absorption into the visible spectrum. qub.ac.uk Characterization of these materials is crucial to understanding their photocatalytic activity.

The addition of iron, particularly copper-iron bimetallic systems, has been shown to enhance absorbance in the visible region. scientific.net For instance, a bimetallic Cu-Fe/TiO₂ catalyst exhibited a lower band gap of 2.77 eV compared to the 3.05 eV of bare TiO₂. scientific.net This reduction in the band gap allows the photocatalyst to be activated by a broader spectrum of light, including visible light. Morphological analysis through techniques like Field Emission Scanning Electron Microscopy (FESEM) has revealed that these catalysts can form spherical agglomerates with well-dispersed iron on the TiO₂ surface. qub.ac.uk X-ray Diffraction (XRD) analysis typically confirms the crystalline nature of the synthesized nanocomposites, with anatase being the dominant phase. researchgate.net The presence of iron ions (Fe³⁺) can act as traps for both holes and electrons, which reduces the recombination rate of these charge carriers and enhances photocatalytic performance. researchgate.net

Cerium Oxide-Titanium Dioxide (CeO₂-TiO₂)

Another promising modification involves the use of cerium oxide (CeO₂). CeO₂-TiO₂ photocatalysts have been synthesized using the co-precipitation method. bcrec.id The presence of CeO₂ alters the optical properties of TiO₂, extending its light absorption from the UV to the visible region. bcrec.idsemanticscholar.org This shift is evidenced by a significant decrease in the calculated band gap energy, from 2.82 eV for pure TiO₂ to 2.30 eV for a CeO₂-TiO₂ composite synthesized with an ionic liquid. bcrec.id

The use of an ionic liquid, such as 1-ethyl-3-methyl imidazolium octylsulfate, during synthesis can act as a templating agent, leading to smaller crystallite sizes. bcrec.id For example, the average crystallite size was reduced from 20.8 nm for TiO₂ to 4 nm for the CeO₂-TiO₂ composite prepared with an ionic liquid (CeO₂-TiO₂-IL). bcrec.id This smaller size and improved surface properties contribute to enhanced photocatalytic activity. In performance tests, a CeO₂-TiO₂-IL catalyst calcined at 400°C was able to remove 82.0% of DIPA and 54.8% of the Chemical Oxygen Demand (COD) after 6 hours of reaction under visible light. bcrec.idsemanticscholar.org

Table 1: Characterization of Photocatalysts for this compound Degradation

| Photocatalyst | Synthesis Method | Key Characterization Findings | Band Gap (eV) | DIPA Removal Efficiency | Source |

|---|---|---|---|---|---|

| Fe/TiO₂ | Wet Impregnation / Hydrolysis-Hydrothermal | Similar activity under UV and visible light. | Not Specified | 80% COD removal in 1.5 h (with H₂O₂) | scientific.net |

| Cu-Fe/TiO₂ | Wet Impregnation on Microemulsion-synthesized TiO₂ | Enhanced absorbance in the visible region. | 2.77 | 92% DIPA removal | scientific.net |

| CeO₂-TiO₂-IL | Co-precipitation with Ionic Liquid | Reduced crystallite size (4 nm); Smoother surface morphology. | 2.30 | 82.0% DIPA removal in 6 h | bcrec.idsemanticscholar.org |

Response Surface Optimization of Photocatalytic Synthesis Parameters

To maximize the efficiency of photocatalysts, it is essential to optimize the conditions under which they are synthesized. Response Surface Methodology (RSM) is a statistical and mathematical tool used for modeling and analyzing problems where a response of interest is influenced by several variables. uomustansiriyah.edu.iqresearchgate.net This method is more efficient than traditional one-factor-at-a-time optimization as it accounts for the interactions between variables. uomustansiriyah.edu.iq

For the synthesis of Fe/TiO₂ photocatalysts for DIPA degradation, RSM based on a central composite design (CCD) has been employed to explore the effects of various synthesis parameters. qub.ac.uk The variables investigated typically include the percentage of iron loading, the calcination temperature, and the calcination time. The goal is to find the optimal combination of these factors that maximizes the mineralization of DIPA.

In one such study, the analysis of variance (ANOVA) showed a significant impact of these operational factors and their interactions on the photocatalytic degradation of DIPA. qub.ac.uk The model developed through RSM demonstrated a close alignment between the predicted and experimental outcomes, with a high coefficient of determination (R² = 0.9706). qub.ac.uk

The optimization process identified the following optimal conditions for the synthesis of the Fe/TiO₂ photocatalyst:

Fe Loading: 5%

Calcination Temperature: 300 °C

Calcination Time: 1 hour